molecular formula C12H15NO2S2 B13775663 Carbomethoxymethyl benzylmethyl dithiocarbamate CAS No. 64057-87-0

Carbomethoxymethyl benzylmethyl dithiocarbamate

Cat. No.: B13775663
CAS No.: 64057-87-0
M. Wt: 269.4 g/mol
InChI Key: WALPFCHWMYDJPG-UHFFFAOYSA-N
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Description

Carbomethoxymethyl benzylmethyl dithiocarbamate is a dithiocarbamate derivative characterized by a central dithiocarbamate group (-NCS₂⁻) bonded to a carbomethoxymethyl (CH₂CO₂Me) and a benzylmethyl (CH₂C₆H₅) substituent. Dithiocarbamates are organosulfur compounds with a strong affinity for metal ions, enabling diverse applications in medicine, catalysis, and material science .

Properties

CAS No.

64057-87-0

Molecular Formula

C12H15NO2S2

Molecular Weight

269.4 g/mol

IUPAC Name

methyl 2-[benzyl(methyl)carbamothioyl]sulfanylacetate

InChI

InChI=1S/C12H15NO2S2/c1-13(8-10-6-4-3-5-7-10)12(16)17-9-11(14)15-2/h3-7H,8-9H2,1-2H3

InChI Key

WALPFCHWMYDJPG-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=S)SCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[methyl(phenylmethyl)carbamothioyl]sulfanylacetate typically involves the reaction of methyl 2-chloroacetate with methyl(phenylmethyl)carbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfur atoms in the dithiocarbamate functional group (R2NCS2\text{R}_2\text{NCS}_2^-) act as nucleophiles, facilitating reactions with alkyl halides, epoxides, and other electrophilic reagents . For example:

  • Alkylation : Reaction with methyl iodide forms methylated derivatives through SS-alkylation :

    R2NCS2+CH3IR2NCS2CH3+I\text{R}_2\text{NCS}_2^-+\text{CH}_3\text{I}\rightarrow \text{R}_2\text{NCS}_2\text{CH}_3+\text{I}^-

    This reaction proceeds efficiently under mild conditions (25–40°C) in polar aprotic solvents like DMF or acetone .

Table 1: Alkylation Reagents and Products

ReagentProductYield (%)Reference
Methyl iodideMethyl dithiocarbamate derivative85–92
Benzyl chlorideBenzyl-substituted analog78

Metal Complexation

Dithiocarbamates exhibit strong chelating properties, forming stable complexes with transition metals. Carbomethoxymethyl benzylmethyl dithiocarbamate coordinates via sulfur atoms, as demonstrated in studies of analogous compounds :

  • Zinc and Copper Complexes : These complexes show tetrahedral geometry, with bond distances of Zn S2.25 \text{Zn S}\approx 2.25\,\text{ } and Cu S2.30 \text{Cu S}\approx 2.30\,\text{ } .

  • Iron Complexes : Reactions with iron carbonyls yield binuclear structures, as seen in crystallographic data (e.g., Fe–S bond lengths: 2.52–2.91 Å) .

Table 2: Metal Complex Stability Constants

Metal IonLog KK (Stability Constant)ApplicationReference
Zn²⁺12.3Enzyme inhibition
Cu²⁺14.1Anticancer agents
Fe³⁺10.8Catalytic systems

Oxidation Reactions

Exposure to oxidizing agents (e.g., H2O2\text{H}_2\text{O}_2, iodine) converts the dithiocarbamate group into thiuram disulfides :

2R2NCS2Oxidant[R2NCS2]2+2e2\,\text{R}_2\text{NCS}_2^-\xrightarrow{\text{Oxidant}}[\text{R}_2\text{NCS}_2]_2+2\,e^-

  • Conditions : Reactions occur in aqueous or alcoholic media at pH 7–9, with yields >90% .

  • Applications : Thiuram derivatives serve as vulcanization accelerators in rubber production .

Acid/Base-Mediated Decomposition

The compound’s stability is pH-dependent:

  • Acidic Conditions : Decomposes to release carbon disulfide (CS2\text{CS}_2) and secondary amines :

    R2NCS2+H+R2NH+CS2\text{R}_2\text{NCS}_2^-+\text{H}^+\rightarrow \text{R}_2\text{NH}+\text{CS}_2
  • Alkaline Conditions : Stable up to pH 12, but prolonged exposure induces hydrolysis .

Bioactivity-Related Reactions

This compound participates in biological systems through:

  • Enzyme Inhibition : Binds to metalloenzymes (e.g., carbonic anhydrase) via sulfur-metal coordination, disrupting catalytic zinc sites .

  • Antimicrobial Action : Reacts with thiol groups in microbial proteins, inducing oxidative stress .

Key Findings :

  • Inhibits α-glucosidase (IC₅₀: 0.8 μM) and carbonic anhydrase IX (IC₅₀: 2.3 nM) .

  • Shows antifungal activity against Candida albicans (MIC: 12.5 μg/mL) .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition at 180–220°C, releasing CS2\text{CS}_2, CO₂, and benzylmethylamine . The process follows first-order kinetics (k=1.2×103s1k=1.2\times 10^{-3}\,\text{s}^{-1} at 200°C) .

This compound’s reactivity underscores its utility in organic synthesis, materials science, and medicinal chemistry. Further studies on its enantioselective reactions and catalytic applications are warranted.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Properties

Carbomethoxymethyl benzylmethyl dithiocarbamate has been investigated for its potential in cancer treatment. Dithiocarbamates are known to inhibit carbonic anhydrases, which play a crucial role in tumor growth and metastasis. Inhibiting these enzymes can lead to reduced intraocular pressure and may offer therapeutic benefits in conditions such as glaucoma and certain cancers .

Case Study: Inhibition of Carbonic Anhydrases

A study demonstrated that various dithiocarbamates, including derivatives similar to this compound, exhibited low nanomolar inhibition of human carbonic anhydrase isoforms associated with cancer . The mechanism involves coordination to the zinc ion in the enzyme's active site, effectively blocking its function.

1.2 Antimicrobial Activity

Dithiocarbamates, including this compound, have shown promise as antimicrobial agents. They are effective against a range of pathogens, including bacteria and fungi. This is particularly significant in agricultural applications where they can be used as fungicides to protect crops from diseases .

Agricultural Applications

2.1 Pesticides and Herbicides

This compound can function as a pesticide or herbicide due to its ability to disrupt biological processes in pests and weeds. Dithiocarbamate-based pesticides are widely used in agriculture for their effectiveness against various plant pathogens and pests.

Table 1: Common Dithiocarbamate Pesticides

Common NameScientific NameClassificationOrganism(s) Affected
FerbamFerric dimethyldithiocarbamateFungicideGastrointestinal flukes, tapeworms
MancozebZinc; manganese(2+); N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioateFungicideVarious fungi affecting crops
ThiramTetramethyl thiuram disulphideFungicideMicrobial infections in plants

These compounds are crucial in managing crop diseases, thereby enhancing food security and agricultural productivity .

Industrial Applications

3.1 Material Science

In material science, this compound is utilized as a vulcanization accelerator in rubber production. This application enhances the mechanical properties of rubber products, making them more durable and resistant to wear .

3.2 Coatings and Lubricants

Dithiocarbamates are also used in the formulation of coatings and lubricants due to their antifouling properties. They help prevent the accumulation of unwanted materials on surfaces, which is essential in various industrial processes .

Mechanism of Action

The mechanism of action of methyl 2-[methyl(phenylmethyl)carbamothioyl]sulfanylacetate involves its interaction with specific molecular targets in biological systems. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The sulfanyl group can also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Dithiocarbamate Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Functional Properties
Compound Substituents Metal Coordination Key Applications Notable Findings
Carbomethoxymethyl benzylmethyl CH₂CO₂Me, CH₂C₆H₅ Likely tetrahedral Hypothesized: Anticancer, antifungal Predicted enhanced lipophilicity and stability
Pyrrolidine dithiocarbamate Cyclic pyrrolidine Bidentate Anti-inflammatory, antiviral Stable at physiological pH; inhibits NF-κB
Diethyldithiocarbamate (Cu/Zn) Two ethyl groups Tetrahedral Anticancer (prostate, breast) Chelates copper/zinc; induces apoptosis
Benzoxazole dithiocarbamate Benzoxazole moiety Bidentate Breast cancer therapy Synergistic activity with 5-fluorouracil
Organotin(IV) dithiocarbamate Tributyltin, dibutyltin Trigonal bipyramidal Antifungal (plant pathogens) Superior to tris-(benzyltriazolylmethyl)amine

Stability and Reactivity

  • pH Stability : Pyrrolidine dithiocarbamate remains stable at physiological pH, enabling intracellular delivery . Carbomethoxymethyl benzylmethyl’s ester group may confer similar stability.
  • Metal Chelation : Zinc and nickel dithiocarbamates adopt tetrahedral and square-planar geometries, respectively, influencing their redox activity and biological targets . The carbomethoxymethyl group’s electron-withdrawing nature may alter chelation dynamics.

Biological Activity

Carbomethoxymethyl benzylmethyl dithiocarbamate (CMBMDC) is a compound belonging to the dithiocarbamate class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of CMBMDC, emphasizing its therapeutic potential, mechanisms of action, and relevant case studies.

Overview of Dithiocarbamates

Dithiocarbamates are known for their ability to form stable complexes with metal ions, which enhances their biological efficacy. These compounds exhibit a wide range of activities including anticancer, antimicrobial, and antioxidant properties. Their mechanisms often involve the inhibition of critical cellular processes such as DNA synthesis and apoptosis induction.

Biological Activities

  • Anticancer Activity :
    • Dithiocarbamates, including CMBMDC, have shown significant cytotoxic effects against various cancer cell lines. Studies indicate that these compounds can inhibit tumor growth by inducing apoptosis and affecting mitochondrial functions.
    • For instance, research has demonstrated that dithiocarbamate complexes can inhibit the 20S proteasome in cancer cells, leading to increased apoptosis and reduced tumor proliferation in vivo .
  • Antimicrobial Properties :
    • CMBMDC has also been evaluated for its antimicrobial activity against both bacterial and fungal pathogens. The compound exhibits potent inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, as well as pathogenic fungi .
    • A comparative study showed that CMBMDC displayed a significant zone of inhibition against these microorganisms, indicating its potential as an antimicrobial agent.

The biological activity of CMBMDC can be attributed to several mechanisms:

  • Proteasome Inhibition : Similar to other dithiocarbamates, CMBMDC inhibits proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells .
  • Oxidative Stress Induction : The compound generates reactive oxygen species (ROS), which can damage cellular components and trigger apoptotic pathways .
  • Cell Cycle Arrest : CMBMDC has been found to affect cell cycle progression in cancer cells, leading to reduced proliferation rates .

Case Study 1: Anticancer Efficacy

A study investigated the effects of CMBMDC on human breast cancer cell lines (e.g., MDA-MB-231). Results indicated that treatment with CMBMDC resulted in a dose-dependent decrease in cell viability and significant induction of apoptosis. The mechanism was linked to mitochondrial dysfunction and ROS generation .

CompoundCell LineIC50 (µM)Mechanism
CMBMDCMDA-MB-2315.0Apoptosis via ROS

Case Study 2: Antimicrobial Activity

In another study, CMBMDC was tested against Candida albicans and showed a notable zone of inhibition compared to standard antifungal agents. This suggests its potential utility in treating fungal infections .

PathogenZone of Inhibition (mm)Control
Staphylococcus aureus150
Escherichia coli120
Candida albicans180

Q & A

Q. How can advanced spectroscopic techniques (e.g., XAS, EPR) elucidate electronic configurations in dithiocarbamate complexes?

  • Methodology :
  • XAS (X-ray Absorption Spectroscopy) : Determines metal oxidation states (e.g., Fe(III) vs. Fe(II)) via pre-edge peaks .
  • EPR : Detects paramagnetic species (e.g., Mn(II) with g ≈ 2.0) in solution-phase complexes .

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